2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide
CAS No.: 1040649-75-9
Cat. No.: VC8198314
Molecular Formula: C24H22N4O3
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040649-75-9 |
|---|---|
| Molecular Formula | C24H22N4O3 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-[(4-methylphenyl)methyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H22N4O3/c1-16-5-9-18(10-6-16)14-25-21(29)15-28-13-3-4-20(24(28)30)23-26-22(27-31-23)19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3,(H,25,29) |
| Standard InChI Key | GZQYKCOFJLUOPB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C |
Introduction
The compound 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule featuring a combination of heterocyclic rings, including an oxadiazole and a dihydropyridine, along with an acetamide group. This structural complexity suggests potential biological activity, making it a candidate for research in medicinal chemistry.
Synthesis
The synthesis of such complex organic compounds typically involves multiple steps, including the formation of key intermediates. For example, the synthesis of related compounds often starts with the preparation of oxadiazole and dihydropyridine rings, followed by the introduction of specific substituents to enhance biological activity. The process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity.
Characterization Techniques
Characterization of complex organic compounds like 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of the synthesized compound.
Comparison with Related Compounds
Related compounds, such as N-(4-ethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide and N-(3,4-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide, share similar structural features and potential applications in medicinal chemistry. These compounds are also synthesized through multiple steps and are of interest for their pharmacological properties.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-(4-ethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide | Not specified | Not specified | 1040679-99-9 |
| N-(3,4-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide | C24H22N4O5 | Approximately 429.49 g/mol | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume